MAO-B Inhibition Selectivity of 8-Methyl-5,6,7,8-tetrahydroquinoline vs. MAO-A
8-Methyl-5,6,7,8-tetrahydroquinoline (8-MTHQ) demonstrates a quantifiable degree of selectivity for the MAO-B enzyme over the MAO-A isoform. Against human membrane-bound MAO-B, the compound exhibits an IC₅₀ of 17.0 μM (1.70E+4 nM) [1]. In contrast, its inhibitory activity against human MAO-A is significantly weaker, with an IC₅₀ exceeding 100 μM (>1.00E+5 nM) [2]. This differential activity establishes a >5.9-fold selectivity for MAO-B.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 17.0 μM against MAO-B; IC₅₀ > 100 μM against MAO-A |
| Comparator Or Baseline | MAO-B vs. MAO-A |
| Quantified Difference | >5.9-fold selectivity for MAO-B |
| Conditions | Inhibition of human membrane-bound MAO expressed in insect cell membranes; substrate: kynuramine conversion to 4-hydroxyquinoline |
Why This Matters
This quantifiable selectivity is essential for researchers designing isoform-specific assays or exploring MAO-B as a therapeutic target, where off-target MAO-A inhibition is undesirable.
- [1] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610). Affinity Data for 8-Methyl-5,6,7,8-tetrahydroquinoline against MAO-B. View Source
- [2] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610). Affinity Data for 8-Methyl-5,6,7,8-tetrahydroquinoline against MAO-A. View Source
